molecular formula C10H10O4 B2374586 Methyl 3-formyl-2-methoxybenzoate CAS No. 186312-96-9

Methyl 3-formyl-2-methoxybenzoate

Cat. No. B2374586
CAS RN: 186312-96-9
M. Wt: 194.186
InChI Key: VCIXZSDQNCRNMK-UHFFFAOYSA-N
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Description

“Methyl 3-formyl-2-methoxybenzoate” is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.19 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It is available in liquid, solid, or semi-solid form .


Molecular Structure Analysis

The InChI code for “Methyl 3-formyl-2-methoxybenzoate” is 1S/C10H10O4/c1-13-9-7 (6-11)4-3-5-8 (9)10 (12)14-2/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-formyl-2-methoxybenzoate” is a compound with a molecular weight of 194.19 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound can exist in liquid, solid, or semi-solid form .

Safety And Hazards

“Methyl 3-formyl-2-methoxybenzoate” is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential health hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fumes/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

methyl 3-formyl-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIXZSDQNCRNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formyl-2-methoxybenzoate

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